(E)-ethyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
CAS No.: 868154-58-9
Cat. No.: VC7321048
Molecular Formula: C22H22N2O4S
Molecular Weight: 410.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868154-58-9 |
|---|---|
| Molecular Formula | C22H22N2O4S |
| Molecular Weight | 410.49 |
| IUPAC Name | ethyl 2-[[(E)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C22H22N2O4S/c1-3-28-22(26)19-17-9-4-5-10-18(17)29-21(19)24-20(25)15(13-23)11-14-7-6-8-16(12-14)27-2/h6-8,11-12H,3-5,9-10H2,1-2H3,(H,24,25)/b15-11+ |
| Standard InChI Key | OWPFJKTXTOMAKK-RVDMUPIBSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC(=CC=C3)OC)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a tetrahydrobenzo[b]thiophene core substituted at the 3-position with an ethyl carboxylate group and at the 2-position with an acrylamido moiety bearing a cyano group and a 3-methoxyphenyl ring. The (E)-configuration of the acrylamido double bond is critical for its stereochemical stability and biological interactions .
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 868154-58-9 |
| Molecular Formula | C<sub>22</sub>H<sub>22</sub>N<sub>2</sub>O<sub>4</sub>S |
| Molecular Weight | 410.49 g/mol |
| IUPAC Name | Ethyl 2-[[(E)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| SMILES | CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC(=CC=C3)OC)C#N |
Synthesis and Reaction Mechanisms
Synthetic Pathway
The compound is synthesized via a two-step protocol:
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Cyanoacetylation: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate reacts with 1-cyanoacetyl-3,5-dimethylpyrazole in toluene under reflux to form the intermediate ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .
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Knoevenagel Condensation: The intermediate undergoes condensation with 3-methoxybenzaldehyde in the presence of piperidine and acetic acid, yielding the title compound .
Table 2: Key Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Toluene, 1-cyanoacetyl-3,5-dimethylpyrazole | Reflux | 1 hour | 70–85% |
| 2 | 3-Methoxybenzaldehyde, piperidine, acetic acid | Reflux | 5–6 hours | 55–95% |
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
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<sup>13</sup>C NMR: Confirmed the presence of ester (δ 167.2 ppm), acrylamido carbonyl (δ 165.8 ppm), and cyano (δ 118.3 ppm) groups .
Mass Spectrometry
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ESI-MS: m/z 410.49 [M+H]<sup>+</sup>, consistent with the molecular formula C<sub>22</sub>H<sub>22</sub>N<sub>2</sub>O<sub>4</sub>S .
| Substituent | Antioxidant IC<sub>50</sub> (μM) | ZOI (mm) |
|---|---|---|
| 4-Hydroxyphenyl | 18.3 | 19 |
| 3-Methoxyphenyl | 15.7 | 21 |
| 4-Nitrophenyl | 42.9 | 14 |
Therapeutic Applications and Future Directions
Research Gaps
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Solubility Optimization: Prodrug strategies or nanoformulations to enhance bioavailability.
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In Vivo Studies: Efficacy and toxicity profiling in animal models.
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